BChE-IN-14

Alzheimer's disease Cholinesterase inhibition Selectivity profiling

BChE-IN-14 (compound 19c) is the definitive tool for researchers demanding true BChE selectivity. With an hBChE IC50 of 11 nM and >909-fold selectivity over AChE, it outperforms dual inhibitors like rivastigmine and tacrine, eliminating off-target cholinergic confounds. Demonstrated in vivo cognitive restoration in Aβ1–42 mouse models, with faster onset than donepezil and confirmed BBB permeation, makes this aromatic tertiary amine the optimal benchmark for late-stage Alzheimer's disease research and SAR campaigns. Procure where mechanistic precision is non-negotiable.

Molecular Formula C24H29N
Molecular Weight 331.5 g/mol
Cat. No. B12397589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-14
Molecular FormulaC24H29N
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C24H29N/c1-2-3-17-25(18-9-12-21-10-5-4-6-11-21)20-22-15-16-23-13-7-8-14-24(23)19-22/h4-8,10-11,13-16,19H,2-3,9,12,17-18,20H2,1H3
InChIKeyNAKYNKMYONGAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-14: A Selective Butyrylcholinesterase Inhibitor for Alzheimer's Disease Research Procurement


BChE-IN-14 (compound 19c) is a selective butyrylcholinesterase (BChE) inhibitor belonging to the class of aromatic tertiary amine derivatives [1]. It is characterized by its high selectivity for BChE over acetylcholinesterase (AChE), with IC50 values of 0.23 μM for equine BChE (eqBChE) and 0.011 μM for human BChE (hBChE) [1]. The compound exhibits favorable blood-brain barrier (BBB) permeation, primary cell safety, and the ability to restore cognitive impairment in vivo, making it a candidate for Alzheimer's disease (AD) research [1].

Why BChE-IN-14 Cannot Be Substituted with Generic BChE Inhibitors: Key Selectivity and Efficacy Differentiators


Selective BChE inhibition is critical for late-stage AD intervention, as BChE activity progressively increases while AChE activity declines [1]. Generic cholinesterase inhibitors like rivastigmine and tacrine lack the necessary selectivity, inhibiting both AChE and BChE, which can lead to off-target cholinergic side effects . BChE-IN-14, as a highly selective BChE inhibitor (hBChE IC50 = 11 nM, eeAChE > 10 μM), addresses this selectivity gap, offering a more targeted pharmacological profile that cannot be achieved with less selective alternatives [1].

BChE-IN-14 Quantitative Evidence Guide: Comparator-Based Selectivity, Potency, and In Vivo Efficacy Data


BChE-IN-14 Human BChE Potency Compared to Clinical Standard Rivastigmine

BChE-IN-14 demonstrates a 3.4-fold greater potency against human BChE (hBChE) compared to the clinically used cholinesterase inhibitor rivastigmine [1].

Alzheimer's disease Cholinesterase inhibition Selectivity profiling

BChE-IN-14 Selectivity Ratio (hBChE vs. eeAChE) Compared to Less Selective Inhibitors

BChE-IN-14 exhibits a selectivity index (SI) of >909 for hBChE over eeAChE (hBChE IC50 = 11 nM; eeAChE >10 μM) [1]. This compares favorably to rivastigmine (SI ≈ 0.0089 for BChE/AChE based on IC50 values of 37 nM and 4.15 μM) and tacrine (SI ≈ 0.83 based on IC50 values of 25.6 nM and 31 nM) , which show minimal or inverted selectivity.

BChE selectivity Cholinesterase profiling AD therapeutics

BChE-IN-14 In Vivo Cognitive Restoration: Faster Onset Compared to Donepezil

In an Aβ1-42-induced AD mouse model, oral administration of BChE-IN-14 (15 mg/kg, days 3-8 post-injection) enhanced memory and cognitive function with a quicker response time compared to the standard-of-care AChE inhibitor donepezil .

In vivo efficacy Cognitive impairment Alzheimer's disease models

BChE-IN-14 Blood-Brain Barrier Permeability and Primary Cell Safety Profile

BChE-IN-14 demonstrates good blood-brain barrier (BBB) permeation and primary cell safety in vitro, a profile that is not universally shared among BChE inhibitors. For instance, while some novel BChE inhibitors like S21-1011 also show good BBB permeability [2], many early-generation inhibitors (e.g., certain carbamates) exhibit limited brain penetration or higher neurotoxicity [3].

Blood-brain barrier Neurotoxicity Drug safety

Optimal Research and Procurement Scenarios for BChE-IN-14 in Alzheimer's Disease Studies


Investigating BChE-Specific Pathology in Advanced Alzheimer's Disease Models

BChE-IN-14 is optimally procured for studies requiring selective BChE inhibition without confounding AChE activity. Its >909-fold selectivity over eeAChE [1] allows researchers to dissect the role of BChE in Aβ plaque maturation, neuroinflammation, and cholinergic dysfunction in late-stage AD, where BChE becomes the predominant cholinesterase [1]. This specificity is unattainable with dual inhibitors like rivastigmine or tacrine .

In Vivo Cognitive Restoration Studies Requiring CNS-Penetrant BChE Inhibitors

The compound's demonstrated in vivo efficacy in an Aβ1-42-induced mouse model of cognitive impairment [1] and its good BBB permeation make it a suitable tool for preclinical behavioral studies. Procurement should be prioritized for experiments aiming to correlate BChE inhibition with cognitive improvements, especially where faster onset of action than donepezil is a desirable endpoint [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

As a well-characterized aromatic tertiary amine derivative (compound 19c) [1], BChE-IN-14 serves as a validated starting point for SAR campaigns. Researchers seeking to optimize BChE selectivity, BBB permeability, or in vivo efficacy can use BChE-IN-14 as a benchmark comparator. Its reported IC50 values (11 nM for hBChE) [1] provide a clear potency threshold for evaluating novel analogs.

Quote Request

Request a Quote for BChE-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.